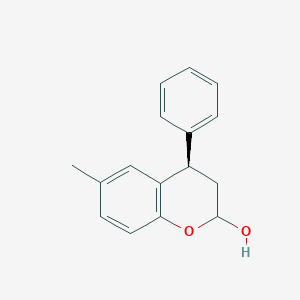

(4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol

CAS No.: 828933-86-4

Cat. No.: VC15873012

Molecular Formula: C16H16O2

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 828933-86-4 |

|---|---|

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | (4R)-6-methyl-4-phenyl-3,4-dihydro-2H-chromen-2-ol |

| Standard InChI | InChI=1S/C16H16O2/c1-11-7-8-15-14(9-11)13(10-16(17)18-15)12-5-3-2-4-6-12/h2-9,13,16-17H,10H2,1H3/t13-,16?/m1/s1 |

| Standard InChI Key | JGRSOLBFAHJDTL-JBZHPUCOSA-N |

| Isomeric SMILES | CC1=CC2=C(C=C1)OC(C[C@@H]2C3=CC=CC=C3)O |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(CC2C3=CC=CC=C3)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic name, (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol, reflects its stereospecific configuration at the C4 position (R-configuration) and substituent arrangement. Key structural attributes include:

-

Ring system: A dihydro-2H-1-benzopyran scaffold (a bicyclic structure combining benzene and partially saturated pyran).

-

Substituents:

-

A phenyl group at C4.

-

A methyl group at C6.

-

A hydroxyl group at C2.

-

The stereochemistry at C4 is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (4R)-6-Methyl-4-phenyl-3,4-dihydro-2H-1-benzopyran-2-ol is often achieved through asymmetric hydrogenation and condensation reactions. A notable patent describes an optimized eight-step process starting from methyl cyanoacetate, emphasizing efficiency and scalability:

Paal-Knorr Condensation

A pivotal step involves the Paal-Knorr reaction to construct the pyrrole ring, utilizing methyl cyanoacetate and 4-fluorophenylacetaldehyde under acidic conditions. This step forms a tricarbonyl intermediate, which undergoes cyclization to yield the pyrrole core .

Ruthenium-Catalyzed Asymmetric Hydrogenation

Chiral induction is achieved using a ruthenium catalyst (e.g., dichloro(p-cymene)ruthenium(II) dimer) and a chiral diphosphine ligand (e.g., (R)-BINAP). This step ensures high enantiomeric excess (>98% ee) for the C4 stereocenter .

Hydrolysis and Cyclization

The final steps involve hydrolysis of ester groups followed by acid-catalyzed cyclization to form the benzopyran system. The process avoids low-temperature diastereoselective reductions, enhancing practicality for industrial-scale production .

Advantages Over Prior Art

-

Reduced reaction time: The Paal-Knorr step is accelerated from 24 hours to 6 hours via optimized solvent systems (e.g., tetrahydrofuran with molecular sieves) .

-

Cost efficiency: Eliminates the need for expensive chiral starting materials like ethyl (R)-cyano-3-hydroxybutyrate.

-

Scalability: The use of stable catalysts and mild conditions (e.g., ambient temperature for hydrogenation) facilitates large-scale synthesis .

Analytical Characterization

Spectroscopic Data

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS m/z 241.1 [M+H]⁺, consistent with the molecular formula .

Applications and Future Directions

Industrial Relevance

The compound’s primary application lies in pharmaceutical manufacturing, where it serves as a precursor to atorvastatin. Its synthesis has been optimized for cost-effective production, with annual global demand estimated at >100 metric tons .

Emerging Research Areas

-

Catalyst Development: Exploring non-precious metal catalysts (e.g., iron) for asymmetric hydrogenation to reduce costs further.

-

Derivatization Studies: Modifying the benzopyran core to develop novel HMG-CoA reductase inhibitors with improved pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume